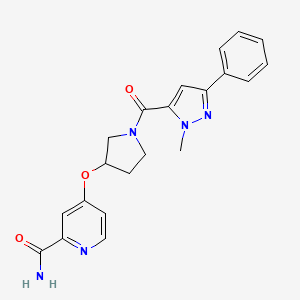![molecular formula C17H14FN3O2S2 B2488930 2-Fluor-N-(4-{2H,3H-Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzol-1-sulfonamid CAS No. 893986-47-5](/img/structure/B2488930.png)
2-Fluor-N-(4-{2H,3H-Imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzol-1-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including the use of specific inhibitors and the exploration of structure-activity relationships (SAR). For instance, compounds like 3,4-dimethoxy-N-[4-(3-nitrophenyl)thiazol-2-yl]benzenesulfonamide and 4-amino-N-[4-[2-fluoro-5-(trifluoromethyl)phenyl]-thiazol-2-yl]benzenesulfonamide have been synthesized as high-affinity inhibitors, showcasing the complexity and specificity of such chemical syntheses (Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds within this category often features significant interactions, such as hydrogen bonding and π-π stacking interactions, which are crucial for their stability and biological activity. For example, crystal structure analyses of related compounds reveal the presence of intramolecular C–H⋯N hydrogen bonding and two-dimensional supramolecular networks sustained by C–H⋯F interactions (Banu et al., 2014).
Chemical Reactions and Properties
The reactivity of such compounds can be illustrated by their involvement in various chemical reactions, including direct ortho-fluorination processes. These reactions are facilitated by specific catalysts and conditions, leading to the efficient synthesis of fluorinated products of potential importance in the pharmaceutical and agrochemical industries (Ding et al., 2014).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure play a critical role in the utility and application of these compounds. Detailed structural analyses, including X-ray crystallography and DFT-D calculations, help in understanding these properties and the potential tautomerism within the molecular structures (Li et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological targets, are central to the application of these compounds. For example, the antiinflammatory activities of related compounds highlight their potential therapeutic applications, which are often determined by their specific chemical interactions (Lantos et al., 1984).
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Thiazolderivate, einschließlich Verbindungen, die den Thiazolrest enthalten, haben antimikrobielle Eigenschaften gezeigt . Forscher haben das Potenzial dieser Verbindung als antimikrobielles Mittel gegen Bakterien, Pilze und andere Krankheitserreger untersucht. Weitere Studien sind erforderlich, um ihren Wirkmechanismus zu verstehen und ihre Wirksamkeit zu optimieren.
Antihypertensives Potenzial
Thiazole wurden als potenzielle Antihypertensiva untersucht. Die chemische Struktur der Verbindung deutet darauf hin, dass sie die Blutdruckregulation beeinflussen könnte. Forscher könnten ihre Auswirkungen auf den Gefäßtonus und Hypertoniemodelle bewerten.
Diese Anwendungen unterstreichen die Vielseitigkeit der Verbindung und ihr potenzielles Auswirkungen auf verschiedene wissenschaftliche Bereiche. Weitere Forschung und Experimente werden unerlässlich sein, um ihr volles therapeutisches Potenzial freizusetzen. 🌟 .
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of two nitrogen atoms in the imidazole ring, one bearing a hydrogen atom and the other being a pyrrole type nitrogen, allows for a variety of interactions with biological targets .
Biochemical Pathways
Given the broad range of biological activities associated with imidazole derivatives , it can be inferred that multiple biochemical pathways could potentially be affected.
Pharmacokinetics
Imidazole is known to be a highly soluble compound in water and other polar solvents , which could potentially influence its absorption and distribution in the body.
Result of Action
Given the wide range of reported biological activities of imidazole derivatives , it can be inferred that the compound could potentially have diverse effects at the molecular and cellular level.
Biochemische Analyse
Biochemical Properties
Imidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions, potentially leading to changes in cellular function .
Cellular Effects
Imidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O2S2/c18-14-3-1-2-4-16(14)25(22,23)20-13-7-5-12(6-8-13)15-11-21-9-10-24-17(21)19-15/h1-8,11,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGVHHRYTQFCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2488848.png)




![N-(3-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2488857.png)


![4-hydroxy-N-(3-methylphenyl)-2-oxo-1,5,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-b]pyridine-3-carboxamide](/img/structure/B2488863.png)
![1-(3,4-difluorophenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488864.png)
![Methyl 2-{[(1Z)-4,4,4-trifluoro-2-[(Z)-furan-2-carbonyl]-3-oxobut-1-EN-1-YL]amino}benzoate](/img/structure/B2488866.png)
![4-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-1H-indole](/img/structure/B2488869.png)
![2-[cyano(1-methyl-1H-pyrrol-2-yl)methyl]benzenecarbonitrile](/img/structure/B2488870.png)